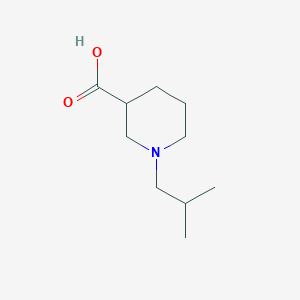
1-Isobutylpiperidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isobutylpiperidine-3-carboxylic acid is a chemical compound with the molecular formula C10H19NO2 and a molecular weight of 185.26 g/mol This compound is a derivative of piperidine, a six-membered heterocyclic amine, and features an isobutyl group attached to the piperidine ring
Preparation Methods
The synthesis of 1-isobutylpiperidine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of piperidine with isobutyl bromide in the presence of a base, followed by carboxylation to introduce the carboxylic acid group. The reaction conditions typically include:
Reagents: Piperidine, isobutyl bromide, base (e.g., sodium hydroxide), carbon dioxide.
Conditions: The reaction is carried out under reflux conditions, followed by acidification to obtain the carboxylic acid.
Chemical Reactions Analysis
1-Isobutylpiperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The isobutyl group can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride.
Nucleophiles: Various nucleophiles depending on the desired substitution product.
Major products formed from these reactions include ketones, aldehydes, alcohols, and substituted derivatives.
Scientific Research Applications
1-Isobutylpiperidine-3-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, although no specific medical uses have been established yet.
Mechanism of Action
The mechanism of action of 1-isobutylpiperidine-3-carboxylic acid is not well-defined, as it is primarily used in research settings. like other piperidine derivatives, it may interact with various molecular targets and pathways, including:
Receptor binding: Potential interactions with neurotransmitter receptors.
Enzyme inhibition: Possible inhibition of specific enzymes involved in metabolic pathways.
Comparison with Similar Compounds
1-Isobutylpiperidine-3-carboxylic acid can be compared with other piperidine derivatives, such as:
Piperidine: The parent compound, which lacks the isobutyl and carboxylic acid groups.
Piperidine-3-carboxylic acid: Similar structure but without the isobutyl group.
Isobutylpiperidine: Lacks the carboxylic acid group.
The uniqueness of this compound lies in its combination of the isobutyl group and the carboxylic acid group, which may confer distinct chemical and biological properties .
Properties
IUPAC Name |
1-(2-methylpropyl)piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-8(2)6-11-5-3-4-9(7-11)10(12)13/h8-9H,3-7H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVHGGOLWYJQQLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCCC(C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-phenyl-7-azabicyclo[2.2.1]heptane-7-carboxamide](/img/structure/B2796398.png)
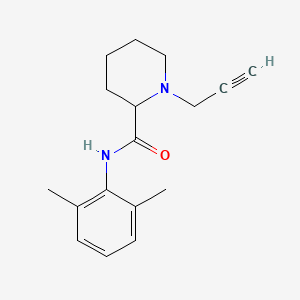
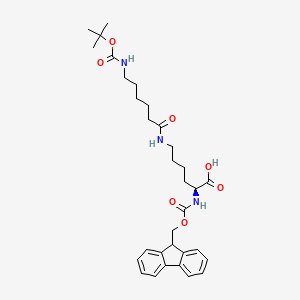
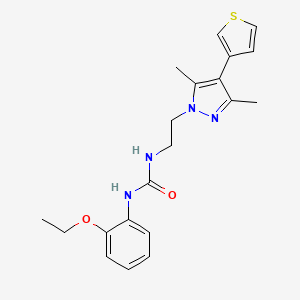
![1-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(thiophen-2-yl)urea](/img/structure/B2796406.png)
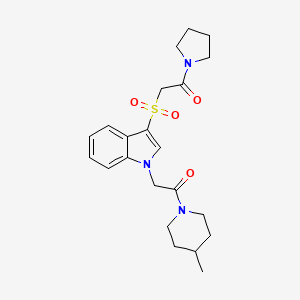
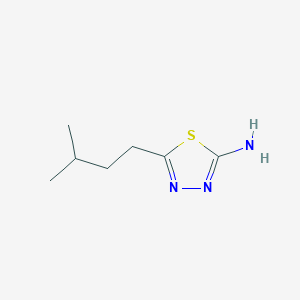
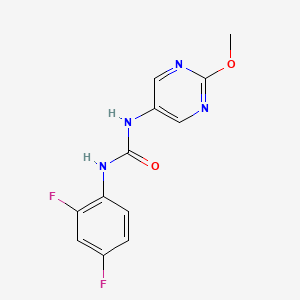

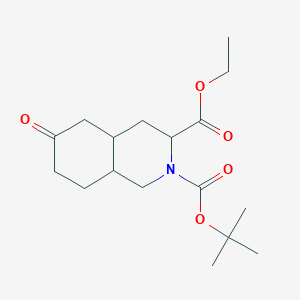
![3-(2-Fluorophenyl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]propanamide](/img/structure/B2796418.png)

![8-[2-Methyl-5-(trifluoromethyl)pyrazol-3-yl]-3,4-dihydro-2H-1-benzoxepin-5-one](/img/structure/B2796420.png)
![N-[cyano(thiophen-3-yl)methyl]-3-ethoxybenzamide](/img/structure/B2796421.png)
